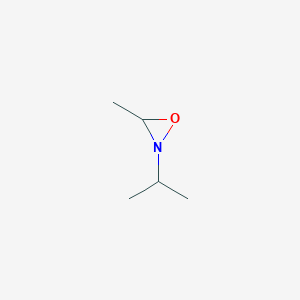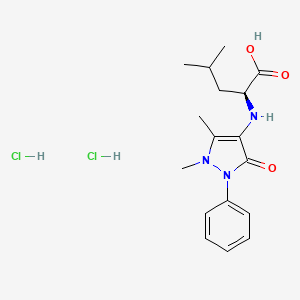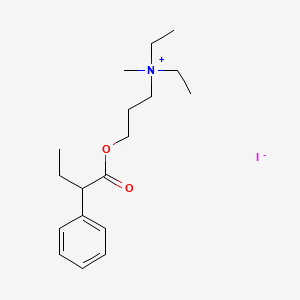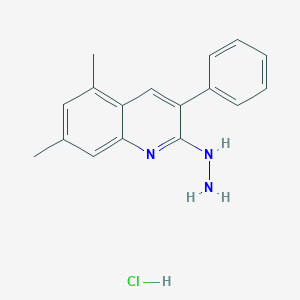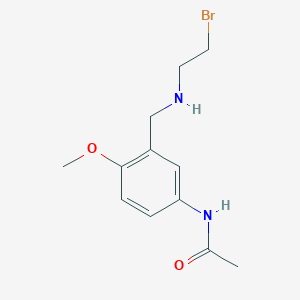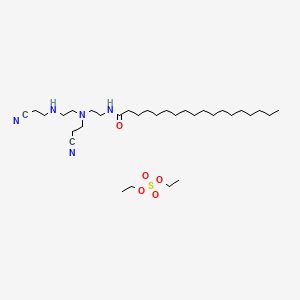
N-Stearoyl-N',N''-di(2-cyanoethyl)diethylenetriamine, diethyl sulfate salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Stearoyl-N’,N’'-di(2-cyanoethyl)diethylenetriamine, diethyl sulfate salt is a complex organic compound that combines the properties of diethylenetriamine, stearoyl groups, and cyanoethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Stearoyl-N’,N’'-di(2-cyanoethyl)diethylenetriamine, diethyl sulfate salt involves multiple steps. The initial step typically includes the reaction of diethylenetriamine with stearoyl chloride to form N-Stearoyl-diethylenetriamine. This intermediate is then reacted with acrylonitrile to introduce the cyanoethyl groups. Finally, the compound is treated with diethyl sulfate to form the diethyl sulfate salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The final product is purified using techniques like recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
N-Stearoyl-N’,N’'-di(2-cyanoethyl)diethylenetriamine, diethyl sulfate salt undergoes various chemical reactions, including:
Oxidation: The cyanoethyl groups can be oxidized to form carboxylic acids.
Reduction: The cyano groups can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanoethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-Stearoyl-N’,N’'-di(2-cyanoethyl)diethylenetriamine, diethyl sulfate salt has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Stearoyl-N’,N’'-di(2-cyanoethyl)diethylenetriamine, diethyl sulfate salt involves its interaction with specific molecular targets. The cyanoethyl groups can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The stearoyl groups may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethylenetriamine: A simpler analog without the stearoyl and cyanoethyl groups.
N-Stearoyl-diethylenetriamine: Lacks the cyanoethyl groups.
N,N’-Di(2-cyanoethyl)diethylenetriamine: Lacks the stearoyl groups.
Uniqueness
N-Stearoyl-N’,N’'-di(2-cyanoethyl)diethylenetriamine, diethyl sulfate salt is unique due to the combination of stearoyl and cyanoethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Eigenschaften
CAS-Nummer |
70682-68-7 |
|---|---|
Molekularformel |
C32H63N5O5S |
Molekulargewicht |
629.9 g/mol |
IUPAC-Name |
N-[2-[2-cyanoethyl-[2-(2-cyanoethylamino)ethyl]amino]ethyl]octadecanamide;diethyl sulfate |
InChI |
InChI=1S/C28H53N5O.C4H10O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-28(34)32-24-27-33(25-18-21-30)26-23-31-22-17-20-29;1-3-7-9(5,6)8-4-2/h31H,2-19,22-27H2,1H3,(H,32,34);3-4H2,1-2H3 |
InChI-Schlüssel |
NYVBZUNUTNXUPO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCN(CCC#N)CCNCCC#N.CCOS(=O)(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


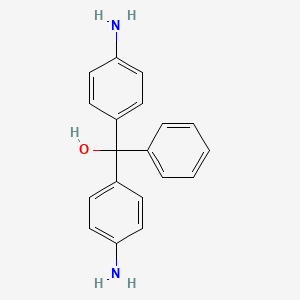
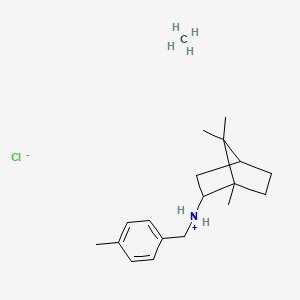
![2-hydroxy-2-oxoacetate;4-[1-(3-oxo-3-phenylpropyl)pyrrolidin-1-ium-3-yl]-1,4-benzoxazin-3-one](/img/structure/B13754007.png)
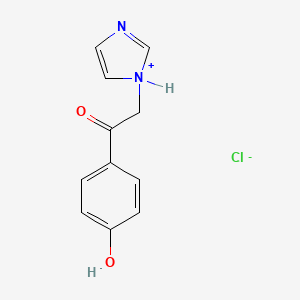
![4-[[4-(Acetylmethylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid](/img/structure/B13754022.png)
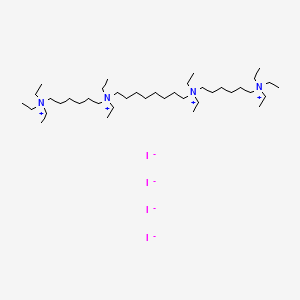
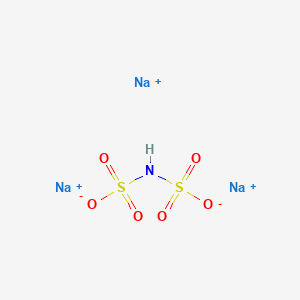
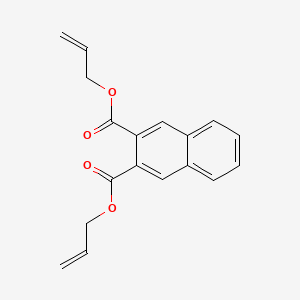
![calcium;2-[carboxylatomethyl(carboxymethyl)amino]acetate](/img/structure/B13754054.png)
